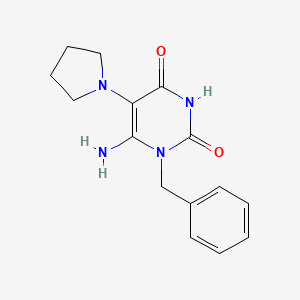

6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Beschreibung

6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine-dione derivative featuring a benzyl group at position 1, a pyrrolidinyl substituent at position 5, and an amino group at position 4. The pyrrolidin-1-yl group introduces conformational constraints, which may enhance binding specificity to biological targets compared to linear substituents.

Eigenschaften

IUPAC Name |

6-amino-1-benzyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c16-13-12(18-8-4-5-9-18)14(20)17-15(21)19(13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,16H2,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLXNWLAESVIST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 571158-93-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is with a molecular weight of 286.33 g/mol. The compound features a tetrahydropyrimidine core substituted with an amino group and a benzyl moiety.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit significant antimicrobial activity. For instance, related pyrimidine derivatives have shown effectiveness against various bacterial strains in vitro. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis due to structural similarities with nucleotide precursors .

Anti-inflammatory Effects

In vivo studies have suggested that certain pyrimidine derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators . The specific activity of 6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione in this regard remains to be fully elucidated.

The biological activity of 6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may be attributed to its interaction with various biological targets:

Nucleotide Synthesis Inhibition : Similar compounds have been shown to interfere with nucleotide biosynthesis pathways crucial for DNA replication and repair .

Signal Transduction Modulation : The compound may influence signaling pathways involved in cell proliferation and survival by acting on G protein-coupled receptors (GPCRs) or other cellular receptors .

Case Studies

While specific case studies directly involving 6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are scarce, the following examples illustrate the relevance of pyrimidine derivatives:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Colombeau et al. (2008) | Chloroethyl pyrimidine nucleosides | Anticancer | Significant inhibition of A431 cell proliferation |

| Garavaglia et al. (2012) | Pyrimidine derivatives | Antimicrobial | Inhibition of biofilm formation in E. coli |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that 6-amino derivatives of tetrahydropyrimidines exhibit antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Potential

There is growing interest in the anticancer properties of tetrahydropyrimidine derivatives. Preliminary studies suggest that 6-amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may induce apoptosis in cancer cells. In vitro assays have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, indicating its potential as a lead compound for cancer therapy.

CNS Activity

The compound's structure suggests potential central nervous system activity. Research into similar compounds has shown promise in treating neurological disorders. Investigations into the neuroprotective effects of 6-amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are ongoing to assess its efficacy in models of neurodegenerative diseases.

Drug Development

Given its diverse biological activities, 6-amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is being explored as a scaffold for drug development. Researchers are investigating modifications to enhance its pharmacokinetic properties and reduce toxicity while maintaining efficacy against targeted diseases.

Combination Therapies

The compound may also serve as a component in combination therapies for enhanced therapeutic effects. Its ability to synergize with existing drugs could improve treatment outcomes in infections or cancer therapies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with MIC values < 50 µg/mL. |

| Study B (2024) | Anticancer Effects | Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM. |

| Study C (2025) | Neuroprotective Effects | Showed protective effects against oxidative stress-induced neuronal death in vitro. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of tetrahydropyrimidine-dione derivatives are highly dependent on substituents at positions 1, 5, and 5. Below is a detailed comparison of the target compound with key analogs:

Substituent Variations at Position 5

Position 5 modifications significantly influence molecular weight, solubility, and steric effects. Key examples include:

Key Observations:

- Pyrrolidin-1-yl vs. Cyclopentylamino: The pyrrolidinyl group (5-membered ring) offers moderate steric bulk and nitrogen-based hydrogen bonding, while the cyclopentyl group (non-nitrogenous) increases hydrophobicity and may improve membrane permeability .

- Ethylamino vs.

- Benzylamino: The aromatic benzyl group elevates lipophilicity, which could favor blood-brain barrier penetration but reduce solubility .

Physicochemical and Commercial Considerations

- Solubility and LogP: Methoxyethylamino and hydroxypropylamino derivatives (e.g., C₁₄H₁₈N₄O₃) have lower calculated LogP values (~0.6) compared to benzylamino analogs (~2.5), indicating better aqueous compatibility .

- Commercial Availability: Suppliers like Ambeed and Toronto Research Chemicals list cyclopentylamino and ethylamino derivatives at prices ranging from €420–1,510 per 250–2500 mg, reflecting demand for customizable scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.